molecular formula C21H26O5 B1679067 Prednisone CAS No. 53-03-2

Prednisone

Cat. No. B1679067
CAS RN: 53-03-2
M. Wt: 358.4 g/mol
InChI Key: XOFYZVNMUHMLCC-ZPOLXVRWSA-N
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Description

Prednisone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It is biologically inert and is converted to prednisolone in the liver . Prednisone is available only with a doctor’s prescription .


Synthesis Analysis

The synthesis of steroidal active pharmaceutical ingredients (APIs) such as prednisone is performed by a combination of microbiological and chemical processes . The state-of-the-art approaches for steroid synthesis include heterogeneous catalysis, microwave synthesis, and microbial transformations . The first studies on steroid synthesis took place in the early twentieth century and were notably increased in the 1950s due to the discovery of the pharmacological properties of progesterone and hydrocortisone .


Molecular Structure Analysis

Prednisone has the molecular formula C21H26O5, an average mass of 358.428 Da, and a monoisotopic mass of 358.178009 Da . The basic steroid molecular skeleton consists of four rings of carbon atoms . Their arrangement corresponds to that of perhydrocyclopentenophenanthrene .


Chemical Reactions Analysis

Prednisone exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Prednisone has been quantified in concentrations of 1.17 × l0 −6 mol.L −1, DNPH; 2.03 × l0 −5 mol.L −1, blue tetrazolium; and 2.89 × l0 −6 mol.L −1, INH to compare the sensitivities of the three colorimetric reagents .


Physical And Chemical Properties Analysis

Prednisone is an odourless white or almost white powder . It is poorly soluble in methanol, ethanol, chloroform, and dioxane, with low solubility in water . Prednisone is excreted mainly in the urine as sulfate and glucuronide conjugates .

Scientific Research Applications

Rheumatoid Arthritis

Prednisone has been a valuable drug in clinical use for over 60 years and is particularly effective in treating various inflammatory states, including rheumatoid arthritis (RA). Clinical trials have shifted its use towards a low-dose scheme over a long period, focusing on effectiveness and safety. The mechanisms of action of prednisone in RA are well-researched and continue to be a subject of clinical research (Krasselt & Baerwald, 2014).

Bone Loss in Rheumatoid Arthritis

Prednisone's effects on bone in patients with rheumatoid arthritis, especially at low doses (≤10 mg/day), have been studied. The impact of prednisone on bone mineral density and the balancing act between its anti-inflammatory benefits and potential negative effects on bone health are key areas of investigation (Laan et al., 1993).

Cystic Fibrosis

A multicenter study on cystic fibrosis patients evaluated the efficacy of alternate-day prednisone therapy over a 4-year period. This study focused on lung function, clinical status, and growth while monitoring for steroid side effects, revealing insights into prednisone's role in treating cystic fibrosis (Eigen et al., 1995).

Myasthenia Gravis

In myasthenia gravis, prednisone is often used due to its immuno-suppressive properties. Research has been conducted to determine safer and more effective alternatives or adjuncts to prednisone therapy, with a focus on reducing its side effects while maintaining therapeutic efficacy (Pasnoor et al., 2012).

Immunology and Virology in HIV-1 Infected Subjects

Study 349 examined the immunology, virology, and safety of prednisone as an adjunct to antiretroviral therapy in HIV-infected subjects. The study focused on understanding the effects of prednisone on CD4+ T cells and its role in managing HIV-related illnesses (Wallis et al., 2003).

Insulin Receptors and Glucose Regulation

Research has shown that prednisone can significantly increase the number of insulin receptors on monocytes in normal volunteers. This study highlights prednisone's influence on glucose metabolism, an important aspect for patients with diabetes or metabolic disorders [(Beck-Nielsen et al., 1980)](https://consensus.app/papers/prednisone-increases-number-insulin-receptors-monocytes-becknielsen/265d4fd66193577cada57e419890f528/?utm_source=chatgpt).

Acute Lymphoblastic Leukaemia

Glucocorticoids like prednisone play a critical role in the treatment of acute lymphoblastic leukaemia (ALL). Studies have focused on determining the optimum doses and bioequivalence of prednisone in this context, assessing its efficacy against the toxic effects (Inaba & Pui, 2010).

Type I Diabetes Mellitus

Prednisone has been studied for its efficacy in preserving pancreatic beta-cell function in patients with recent-onset Type I diabetes mellitus (IDDM). Research has focused on the impact of prednisone administration on endogenous insulin release and insulin requirements (Secchi et al., 1990).

Coronary Artery Stent Implantation

A study on the effects of oral prednisone after successful coronary artery stent implantation investigated its impact on clinical and angiographic restenosis rate, particularly in patients with elevated systemic markers of inflammation. This study highlights prednisone's role in cardiovascular interventions (Versaci et al., 2002).

Inflammation, Glucose Tolerance, and Bone Turnover

A study on the acute, dose-dependent effects of prednisone in healthy individuals looked at inflammation, glucose regulation, and bone homeostasis. It provides insights into prednisone's diverse physiological impacts, particularly on glucose tolerance and bone metabolism (Kauh et al., 2012).

Duchenne Muscular Dystrophy

Research on the effect of high-dose prednisone therapy in boys with Duchenne muscular dystrophy highlights its role in improving muscle strength, functional abilities, and pulmonary function. This study contributes to understanding the therapeutic potential of prednisone in muscular dystrophies (Brooke et al., 1987).

Safety And Hazards

Prednisone may cause side effects such as fluid or sodium retention, muscle weakness, osteoporosis, stomach ulcers, and delayed wound healing . It may also cause weight gain in the belly, face, and back of the neck, problems with the eyes, such as glaucoma or cataracts, a round face, high blood sugar, which can trigger or worsen diabetes .

Future Directions

Recent research has highlighted the mechanisms behind the properties and cell-specific effects of glucocorticoids like prednisone . These insights can potentially benefit the development of immunoregulatory therapies . Furthermore, the therapeutic arsenal of diseases like ALL, particularly B cell ALL, has been expanded with the advent of novel antibody constructs, and chimeric antigen receptor (CAR) T cell therapy . This may help to reduce reliance on hematopoietic stem cell transplantation in first remission .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
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InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
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InChI Key

XOFYZVNMUHMLCC-ZPOLXVRWSA-N
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Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
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Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C
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Molecular Formula

C21H26O5
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DSSTOX Substance ID

DTXSID4021185
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Molecular Weight

358.4 g/mol
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Physical Description

Prednisone is an odorless white crystalline powder. (NTP, 1992), Solid
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Solubility

Very slightly soluble (NTP, 1992), Very slightly soluble, Very slightly soluble in water; 1 g soluble in 150 mL alcohol, in 200 mL chloroform; slightly soluble in methanol, 1.11e-01 g/L
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Mechanism of Action

Prednisone is first metabolized in the liver to its active form, prednisolone, a glucocorticoid agonist corticosteroid. The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., In physiologic doses, corticosteroids are administered to replace deficient endogenous hormones. In larger (pharmacologic) doses, glucocorticoids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. The drugs suppress the immune response by reducing activity and volume of the lymphatic system, producing lymphocytopenia, decreasing immunoglobulin and complement concentrations, decreasing passage of immune complexes through basement membranes, and possibly by depressing reactivity of tissue to antigen-antibody interactions. Glucocorticoids stimulate erythroid cells of bone marrow, prolong survival time of erythrocytes and platelets, and produce neutrophilia and eosinopenia. Glucocorticoids promote gluconeogenesis, redistribution of fat from peripheral to central areas of the body, and protein catabolism, which results in negative nitrogen balance. They reduce intestinal absorption and increase renal excretion of calcium. /Corticosteroids/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
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Product Name

Prednisone

Color/Form

Crystals, White to practically white, crystalline powder

CAS RN

53-03-2
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Melting Point

451 to 455 °F (DEC) (NTP, 1992), 234 °C (decomposes), 233 - 235 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
586,000
Citations
ME Pickup - Clinical pharmacokinetics, 1979 - Springer
… dependent, but mean prednisone levels following 4 different prednisone preparations (I Omg… data from one prednisone tablet formulation are shown in figure I. The ratio of prednisone to …
Number of citations: 224 link.springer.com
CM Spies, M Cutolo, RH Straub… - Clinical and …, 2011 - clinexprheumatol.org
… In prednisone chronotherapy, a new modified-release (MR) prednisone delivery system adapts … prednisone in RA and the current evidence for the efficacy and safety of MR prednisone. …
Number of citations: 44 www.clinexprheumatol.org
JS Jenkins, PA Sampson - British Medical Journal, 1967 - ncbi.nlm.nih.gov
… The present paper describes the extent to which oral cortisone and prednisone are con-verted to cortisol and prednisolone in a series of normal subjects, and also in patients suffering …
Number of citations: 164 www.ncbi.nlm.nih.gov
PS Aisen, KL Davis, JD Berg, K Schafer, K Campbell… - Neurology, 2000 - AAN Enterprises
… moderate dose prednisone was found … prednisone treatment slowed the rate of cognitive decline in AD. The active treatment regimen consisted of an initial dose of 20 mg of prednisone …
Number of citations: 624 n.neurology.org
AJ Bollet, R Black, JJ Bunim - Journal of the American Medical …, 1955 - jamanetwork.com
Two new synthetic steroids, prednisolone and prednisone, formerly known as metacortandralone and metacortandracin, respectively, have recently been introduced as antirheumatic …
Number of citations: 209 jamanetwork.com
OM Wolkowitz, D Rubinow, AR Doran… - Archives of General …, 1990 - jamanetwork.com
• To evaluate the neurochemical, neuroendocrine, and behavioral effects of exogenous corticosteroids in humans, we administered prednisone (80 mg/d orally for 5 days) in a double-…
Number of citations: 162 jamanetwork.com
BM Frey, FJ Frey - Clinical pharmacokinetics, 1990 - Springer
… Fourthly, prednisolone and prednisone are interconvertible and prednisolone is given … regimen with prednisone yields fewer biological effects; (2) the interconversion of prednisone into …
Number of citations: 207 link.springer.com
JQ Rose, AM Yurchak, WJ Jusko - Journal of pharmacokinetics and …, 1981 - Springer
… both oral prednisone and intravenous prednisolone were dose-dependent. The mean oral dose plasma clearances of prednisone … Changes in prednisone half-life were insignificant, but …
Number of citations: 211 link.springer.com
FN Ton, SC Gunawardene, H Lee… - Journal of bone and …, 2005 - Wiley Online Library
… prednisone 5 mg daily affects serum and urine indices of bone metabolism in healthy postmenopausal women. Our secondary objectives were to determine if prednisone … to prednisone …
Number of citations: 237 asbmr.onlinelibrary.wiley.com
Y Puckett, A Gabbar, AA Bokhari - 2018 - europepmc.org
… Prednisone is an FDA-approved, delayed-release … Prednisone is a corticosteroid (cortisone-like medicine or steroid). … who are involved in the administration of prednisone to patients. …
Number of citations: 21 europepmc.org

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